

Assessing the selectivity of 6-methyl-7-nitro-1H-indazole against different kinases

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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

Cat. No.: B1270186

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Lack of Publicly Available Data for 6-methyl-7-nitro-1H-indazole

Extensive searches for experimental data on the kinase selectivity of **6-methyl-7-nitro-1H-indazole** have yielded no publicly available information. This compound is referenced in chemical literature primarily as a synthetic intermediate, and there are no published reports detailing its biological activity, including its inhibitory effects against any protein kinases.

Therefore, a direct assessment and comparison guide for the kinase selectivity of **6-methyl-7-nitro-1H-indazole** cannot be provided at this time due to the absence of the necessary experimental data.

Template: A Comparative Guide to the Kinase Selectivity of Axitinib

As an alternative, this guide provides a comprehensive overview of the kinase selectivity of Axitinib, a well-characterized indazole-based kinase inhibitor, to serve as a template for the requested content. Axitinib is a multi-target inhibitor of several tyrosine kinases, with a primary focus on Vascular Endothelial Growth Factor Receptors (VEGFRs).

Comparative Inhibitory Potency of Axitinib (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.

Target Kinase	IC50 (nM)	Reference Cell Line/System
VEGFR1	0.1	Porcine aorta endothelial cells
VEGFR2	0.2	Porcine aorta endothelial cells
VEGFR3	0.1-0.3	Porcine aorta endothelial cells
PDGFR β	1.6	Porcine aorta endothelial cells
c-Kit	1.7	Porcine aorta endothelial cells

Data sourced from Selleck Chemicals (2024).[\[1\]](#)

Experimental Protocols: Kinase Inhibition Assay

The determination of kinase inhibitor potency is typically achieved through in-vitro biochemical assays. Below is a representative protocol for determining the IC50 value of a test compound like Axitinib.

Objective: To determine the concentration of an inhibitor required to block 50% of the activity of a target kinase in a cell-free system.

Materials:

- Recombinant purified protein kinase of interest (e.g., VEGFR2)
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Test compound (e.g., Axitinib)
- Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

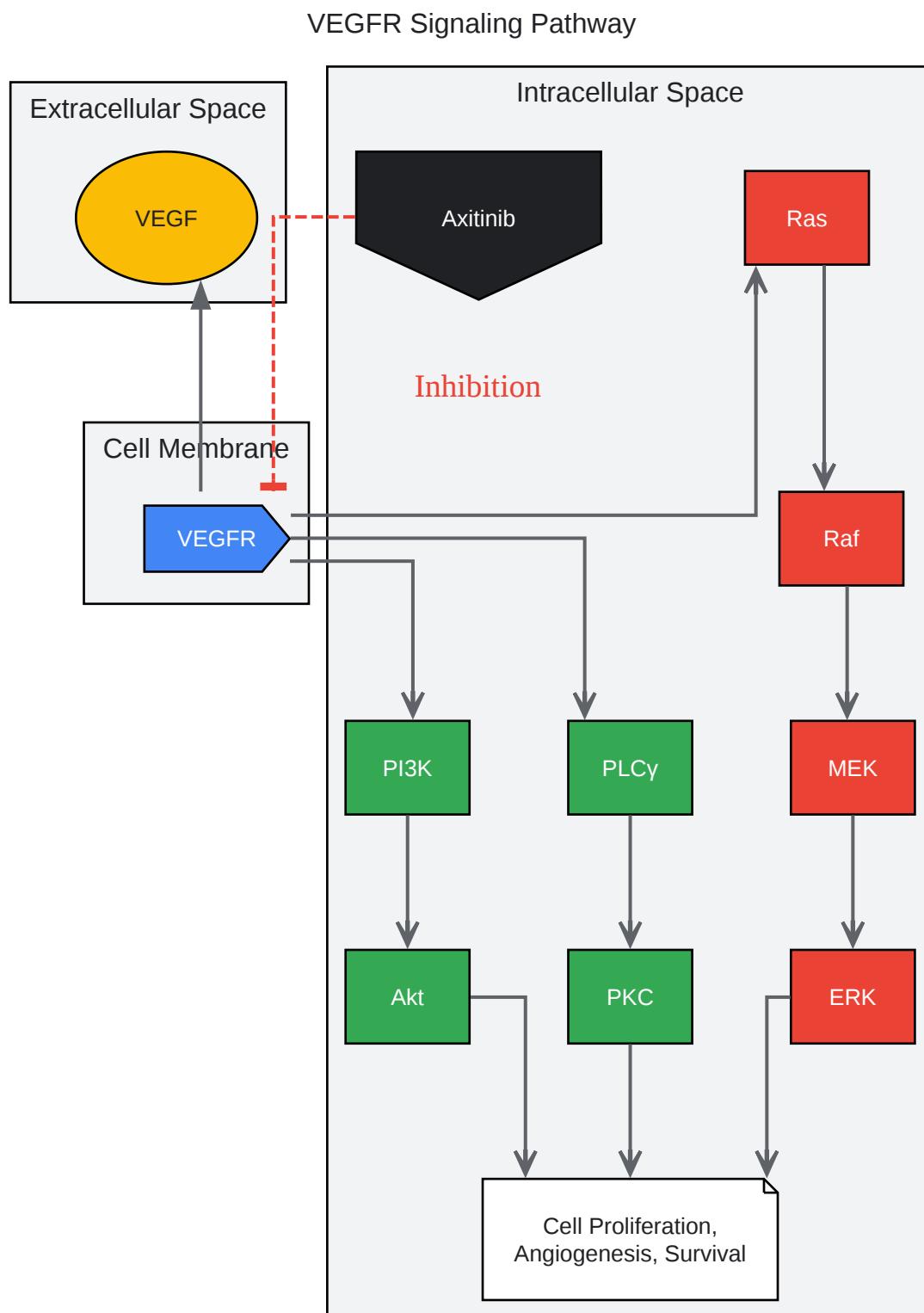
- Assay detection reagents (e.g., ADP-Glo™, LanthaScreen™)
- High-purity Dimethyl sulfoxide (DMSO)
- 384-well microplates

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
- Reaction Setup:
 - Add the kinase reaction buffer to the wells of the microplate.
 - Add the test compound dilutions to the appropriate wells. Include a positive control (DMSO without inhibitor) and a negative control (no enzyme).
 - Add the kinase and the specific substrate to all wells except the negative control.
 - Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP is often kept at or near its Michaelis-Menten constant (K_m) for the specific kinase.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit.
 - Add the detection reagents according to the manufacturer's protocol. These reagents typically measure the amount of ADP produced (a product of the kinase reaction) or the amount of ATP remaining.

- Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
- Data Analysis:
 - Subtract the background signal (negative control) from all other readings.
 - Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

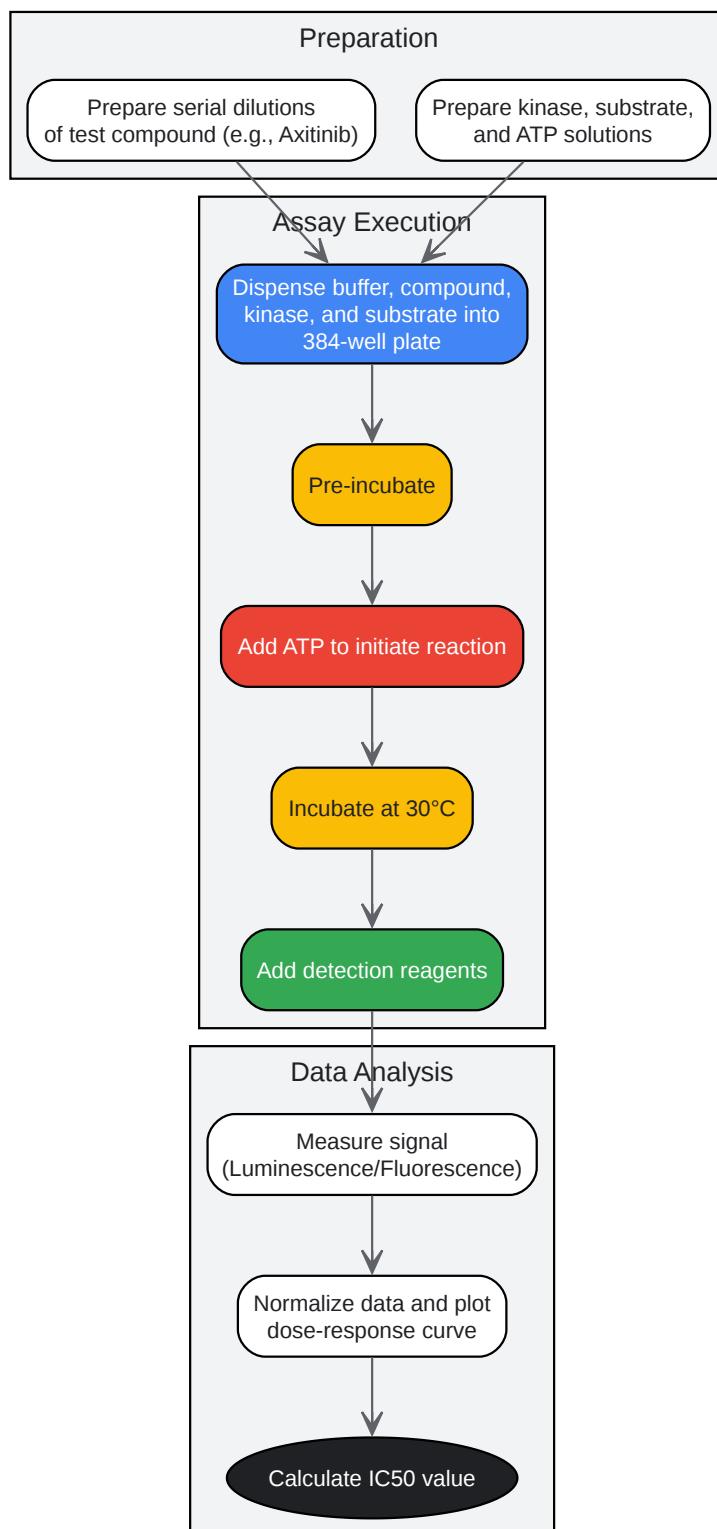
Mandatory Visualizations



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Caption: Simplified VEGFR signaling pathway and the point of inhibition by Axitinib.

Kinase Inhibition Assay Workflow

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Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

Discussion of Selectivity

Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3 at subnanomolar concentrations.^[2] Its inhibitory activity against other kinases, such as PDGFR β and c-Kit, is also in the low nanomolar range, indicating that it is a multi-targeted kinase inhibitor rather than a highly selective one.^[1] However, its potency against non-VEGF receptors is noted to be weaker.^[3] This selectivity profile, with potent inhibition of the VEGFR family, is responsible for its anti-angiogenic effects in the treatment of various cancers, including renal cell carcinoma.^{[2][3]} The ability to inhibit multiple targets can be advantageous for therapeutic efficacy but may also contribute to off-target effects.

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